4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride
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Overview
Description
Melphalan ethyl ester hydrochloride is a derivative of melphalan, a chemotherapy medication used to treat various types of cancer, including multiple myeloma and ovarian cancer . Melphalan ethyl ester hydrochloride is an alkylating agent that interferes with the DNA and RNA synthesis in cancer cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melphalan ethyl ester hydrochloride involves several steps. Initially, 4-nitro-L-phenylalanine is converted to its phthalimide by heating with phthalic anhydride, followed by esterification to produce the ethyl ester . Catalytic hydrogenation is then used to reduce the nitro group to an amino group . The amino compound is treated with ethylene oxide to achieve bishydroxyethylation, followed by chlorination and hydrolysis to produce melphalan ethyl ester hydrochloride .
Industrial Production Methods
Industrial production of melphalan ethyl ester hydrochloride typically involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Melphalan ethyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Alkylation: As an alkylating agent, it can form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating with dilute hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide.
Major Products Formed
Acidic Hydrolysis: Produces carboxylic acids and alcohols.
Basic Hydrolysis: Produces carboxylate salts and alcohols.
Scientific Research Applications
Melphalan ethyl ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Melphalan ethyl ester hydrochloride exerts its effects by alkylating the DNA nucleotide guanine, causing cross-linking between DNA strands . This chemical alteration inhibits DNA and RNA synthesis, leading to cell death . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
Comparison with Similar Compounds
Similar Compounds
Melphalan: The parent compound, used in chemotherapy.
Melphalan flufenamide: An optimized derivative providing targeted delivery of active metabolites to cells expressing aminopeptidases.
L-phenylalanine mustard: Another derivative with similar alkylating properties.
Uniqueness
Melphalan ethyl ester hydrochloride is unique due to its ethyl ester modification, which enhances its lipophilicity and cellular uptake . This modification allows for more efficient delivery and increased potency compared to its parent compound .
Properties
CAS No. |
63868-91-7 |
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Molecular Formula |
C15H23Cl3N2O2 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
AKDSHMBQGUDSBE-UQKRIMTDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Origin of Product |
United States |
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